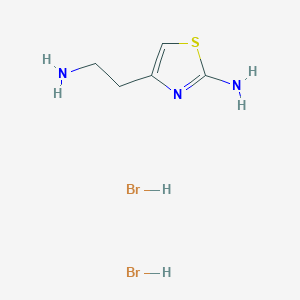
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide typically involves the reaction of 2-aminothiazole with ethylenediamine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication.
類似化合物との比較
Similar Compounds
2-Amino-4-methyl-5-thiazoleethanamine dihydrobromide: Similar structure but with a methyl group on the thiazole ring.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Contains a benzene ring instead of a thiazole ring.
Uniqueness
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties
生物活性
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects. The thiazole ring structure is known for its ability to interact with various biological targets, enhancing the compound's therapeutic potential.
- Molecular Formula : C₆H₈Br₂N₃S
- Molecular Weight : 319.06 g/mol
- Structure : The compound features a five-membered heterocyclic thiazole ring with an aminoethyl side chain, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance:
- Bacterial Inhibition : Thiazole compounds have shown effectiveness against various strains of bacteria and fungi. The presence of the aminoethyl group enhances the solubility and bioactivity of the compound, making it a suitable candidate for further development in antimicrobial therapies.
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented:
- Mechanism of Action : Compounds similar to this compound have been studied for their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, studies on related thiazole compounds demonstrated significant antiproliferative effects in various human cancer cell lines .
Neuropharmacological Effects
Research indicates that thiazole derivatives may also exhibit neuropharmacological activities:
- Histamine Receptor Modulation : this compound acts as an agonist for histamine receptors (H1R-H4R), which could implicate its role in neurodegenerative disease treatments or as an anxiolytic agent .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Inhibition of tubulin polymerization | |
| Neuropharmacological | H1R-H4R agonist activity |
Case Study: Anticancer Activity
A study published in 2017 synthesized and evaluated various thiazole derivatives for their anticancer properties. The results indicated that certain compounds effectively induced G2/M phase cell cycle arrest in SGC-7901 cancer cells. The molecular docking studies confirmed binding at the colchicine site on tubulin, suggesting a mechanism similar to established chemotherapeutics like combretastatin A-4 (CA-4) .
特性
CAS番号 |
142437-66-9 |
|---|---|
分子式 |
C5H10BrN3S |
分子量 |
224.12 g/mol |
IUPAC名 |
4-(2-aminoethyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C5H9N3S.BrH/c6-2-1-4-3-9-5(7)8-4;/h3H,1-2,6H2,(H2,7,8);1H |
InChIキー |
MLBRLROMWKYIBS-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)CCN.Br.Br |
正規SMILES |
C1=C(N=C(S1)N)CCN.Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















